REACTION_CXSMILES
|
CS(Cl)(=O)=[O:3].[C:6]([NH:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16])([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].C(N(CC)CC)C>ClCCl>[C:17]([O-:18])(=[O:3])[CH3:14].[C:6]([NH:13][CH:14]([CH2:15][OH:16])[CH2:17][OH:18])([O:8][C:9]([CH3:11])([CH3:12])[CH3:10])=[O:7]
|
Name
|
|
Quantity
|
130 mmol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
40 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NC(CO)CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 5° C. for 5 h and at 20° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the mixture was washed with an aqueous solution of sodium hydrogen carbonate (50 mM)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under vacuum
|
Type
|
WASH
|
Details
|
Chromatography of the residue on silicagel (1.2 L) eluting with hexane/ethyl
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |